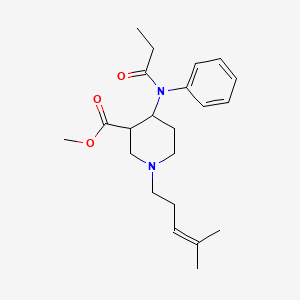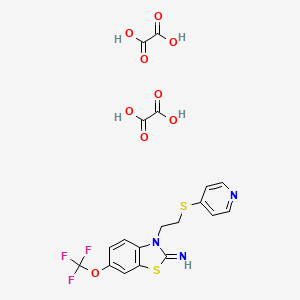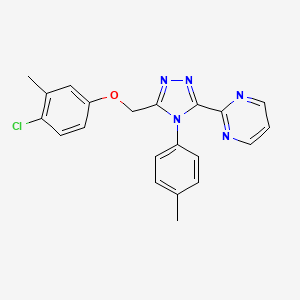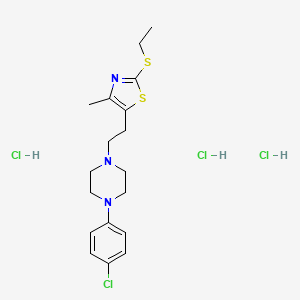
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and thiazolyl-ethyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the use of piperazine as a starting material.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and appropriate coupling reactions.
Introduction of the Thiazolyl-Ethyl Group: This can be achieved through the use of thiazole derivatives and appropriate alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antihistamine, antipsychotic, and antidepressant.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic and in the synthesis of various pharmaceuticals.
1-(4-Chlorophenyl)piperazine: A derivative with similar structural features, known for its use in medicinal chemistry.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is unique due to the combination of the chlorophenyl and thiazolyl-ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89663-39-8 |
|---|---|
Molecular Formula |
C18H27Cl4N3S2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanyl-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C18H24ClN3S2.3ClH/c1-3-23-18-20-14(2)17(24-18)8-9-21-10-12-22(13-11-21)16-6-4-15(19)5-7-16;;;/h4-7H,3,8-13H2,1-2H3;3*1H |
InChI Key |
WRWKBGDABLTQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(S1)CCN2CCN(CC2)C3=CC=C(C=C3)Cl)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


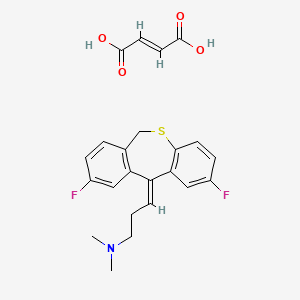
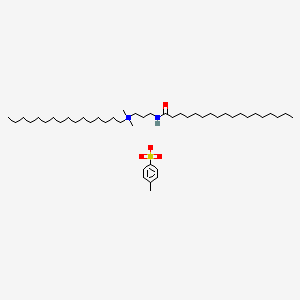
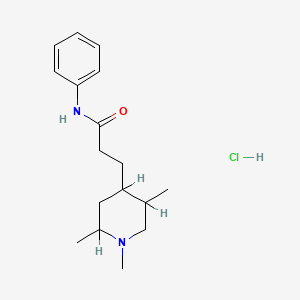
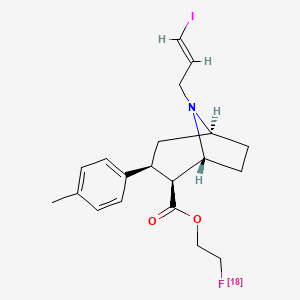
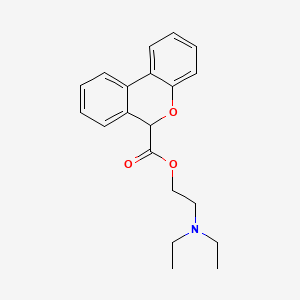
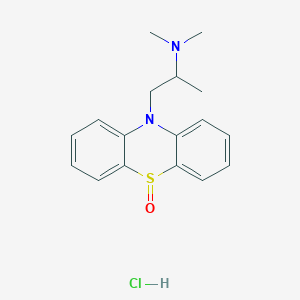
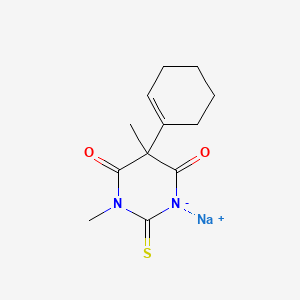

![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
